N-(7-(N-Methylmethylsulfonamido)-4-oxo-6-phenoxy-4H-chromen-3-yl)formamide
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Overview
Description
N-(7-(N-Methylmethylsulfonamido)-4-oxo-6-phenoxy-4H-chromen-3-yl)formamide is a complex organic compound that belongs to the class of chromen-4-one derivatives. This compound is characterized by its unique structure, which includes a chromen-4-one core, a phenoxy group, and a formamide moiety. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(7-(N-Methylmethylsulfonamido)-4-oxo-6-phenoxy-4H-chromen-3-yl)formamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Chromen-4-one Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the chromen-4-one structure.
Introduction of the Phenoxy Group: The phenoxy group is introduced through nucleophilic substitution reactions, often using phenol derivatives and suitable leaving groups.
Sulfonamide Formation: The sulfonamide group is introduced by reacting the intermediate with methylsulfonyl chloride in the presence of a base.
Formamide Addition:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-(7-(N-Methylmethylsulfonamido)-4-oxo-6-phenoxy-4H-chromen-3-yl)formamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to reduce the carbonyl group.
Substitution: Nucleophilic substitution reactions can occur at the phenoxy group or the sulfonamide nitrogen.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Phenol derivatives, methylsulfonyl chloride.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols, amines.
Substitution: Various substituted chromen-4-one derivatives.
Scientific Research Applications
N-(7-(N-Methylmethylsulfonamido)-4-oxo-6-phenoxy-4H-chromen-3-yl)formamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the development of new compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(7-(N-Methylmethylsulfonamido)-4-oxo-6-phenoxy-4H-chromen-3-yl)formamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interacting with DNA/RNA: Modulating gene expression and protein synthesis.
Cell Signaling Pathways: Affecting cell signaling pathways that regulate cell growth, differentiation, and apoptosis.
Comparison with Similar Compounds
Similar Compounds
N-Methylformamide: A simpler formamide derivative used as an organic solvent and reagent.
N,N-Dimethylformamide: Another formamide derivative with similar solvent properties.
N-Methylacetamide: A related compound with similar chemical properties.
Uniqueness
N-(7-(N-Methylmethylsulfonamido)-4-oxo-6-phenoxy-4H-chromen-3-yl)formamide is unique due to its complex structure, which combines a chromen-4-one core with a phenoxy group and a sulfonamide moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various scientific research applications.
Properties
Molecular Formula |
C18H16N2O6S |
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Molecular Weight |
388.4 g/mol |
IUPAC Name |
N-[7-[methyl(methylsulfonyl)amino]-4-oxo-6-phenoxychromen-3-yl]formamide |
InChI |
InChI=1S/C18H16N2O6S/c1-20(27(2,23)24)15-9-16-13(18(22)14(10-25-16)19-11-21)8-17(15)26-12-6-4-3-5-7-12/h3-11H,1-2H3,(H,19,21) |
InChI Key |
KLDNNZDLIVGZTN-UHFFFAOYSA-N |
Canonical SMILES |
CN(C1=C(C=C2C(=C1)OC=C(C2=O)NC=O)OC3=CC=CC=C3)S(=O)(=O)C |
Origin of Product |
United States |
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